molecular formula C18H23N3O4 B2552057 1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 2379949-35-4

1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No.: B2552057
CAS No.: 2379949-35-4
M. Wt: 345.399
InChI Key: LKXAWZRUYUTFRC-UHFFFAOYSA-N
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Description

1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a piperidine ring, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the piperidine and methylpyridine groups. Common synthetic routes may involve:

    Formation of Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.

    Incorporation of Methylpyridine Moiety: This can be done through etherification reactions where the methylpyridine group is attached to the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.

    Pathways: The compound could influence various cellular pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Molecules featuring the piperidine ring with various functional groups.

    Methylpyridine Compounds: Compounds containing the methylpyridine moiety with different attached groups.

Uniqueness

1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-13-9-15(6-7-19-13)25-12-14-3-2-8-20(10-14)18(24)11-21-16(22)4-5-17(21)23/h6-7,9,14H,2-5,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXAWZRUYUTFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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